Cas no 509-00-2 (Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-)

Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy- structure
509-00-2 structure
Product Name:Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-
CAS-nummer:509-00-2
MF:C29H40O6
MW:484.624309539795
CID:372462
PubChem ID:22879767
Update Time:2025-04-19

Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-
    • [1-hydroxy-1-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] 3-cyclopentylpropanoate
    • 17,20-dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate)
    • 17,20-dihydroxy-3,11-dioxopregn-4-en-20-yl 3-cyclopentylpropanoate
    • Cortisone, 21-cyclopentanepropionate
    • 509-00-2
    • Q27268526
    • UNII-7LJS52SGDV
    • PENTAZOCINE 21.BETA.-CYCLOPENTANEPROPIONATE
    • PREGN-4-ENE-3,11,20-TRIONE, 21-(3-CYCLOPENTYL-1-OXOPROPOXY)-17-HYDROXY-
    • cortisone 21-cyclopentanepropionate
    • PENTAZOCINE 21-CYCLOPENTANEPROPIONATE [MI]
    • 7LJS52SGDV
    • PENTAZOCINE, CYCLOPENTANEPROPIONATE
    • EINECS 208-092-6
    • SCHEMBL2963066
    • Inchi: 1S/C29H40O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-22,26,34H,3-14,16-17H2,1-2H3/t21-,22-,26+,27-,28-,29-/m0/s1
    • InChI-sleutel: BWXNEKSGGFWHGG-BLQUQLGXSA-N
    • LACHT: O[C@]1(C(COC(CCC2CCCC2)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O

Berekende eigenschappen

  • Exacte massa: 484.28248899g/mol
  • Monoisotopische massa: 484.28248899g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 7
  • Complexiteit: 960
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 97.7Ų

Experimentele eigenschappen

  • Smeltpunt: 158-161°
  • Specifieke rotatie: D20 +190° (chloroform)
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